![molecular formula C25H22N2O2S B2998578 1-Benzyl-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione CAS No. 893785-15-4](/img/structure/B2998578.png)
1-Benzyl-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-Benzyl-3’-(4-ethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione” is a complex organic molecule that contains several functional groups and rings. It has a spiro[indoline-3,2’-thiazolidine] core, which is a type of spiro compound where two rings share a single atom . The indoline ring is a type of heterocycle that is a part of many bioactive compounds .
科学的研究の応用
Synthesis and Antileukemic Activity
A number of spiro[indoline-3,2′-thiazolidine]-2,4′-diones have been prepared, demonstrating significant antileukemic activity in screen tests against P388 and L1210 leukemia, highlighting their potential in cancer research (Rajopadhye & Popp, 1987).
Antimicrobial and Antifungal Agents
Studies have shown that certain spiro[indoline-3,2'-thiazolidine]-2,4'-diones exhibit antimicrobial and antifungal properties, offering a promising avenue for the development of new antimicrobial agents. For instance, compounds synthesized from 5-substituted isatins demonstrated in vitro antimicrobial activity, making them candidates for further pharmaceutical research (Al-Romaizan, 2020).
Anticonvulsant and Antitubercular Properties
Research into spiro[indoline-3,2'-thiazolidine]-2,4'-diones has also explored their potential anticonvulsant and antitubercular activities. Some compounds have been synthesized and screened for these properties, providing insights into their therapeutic potential against convulsions and tuberculosis (Dandia, Singh, & Arya, 2004).
Anticancer Activity
The anticancer activities of certain spiro[indoline-3,2'-thiazolidine]-2,4'-diones have been evaluated, with some compounds showing promise in the National Cancer Institute's in vitro anticancer activity tests. This underscores their potential role in cancer treatment strategies (Kaminskyy, Khyluk, Vasylenko, Zaprutko, & Lesyk, 2011).
Synthetic Methodologies
Research has not only focused on the biological activities of these compounds but also on improving their synthetic methodologies. Innovations include the use of microwave irradiation for faster synthesis and the exploration of green chemistry approaches to create structurally diverse spiroheterocycles with potential biological activities (Arya & Kumar, 2011).
将来の方向性
The study of spiro[indoline-3,2’-thiazolidine] derivatives and similar compounds is an active area of research, particularly in the field of medicinal chemistry . Future research could involve synthesizing and testing new derivatives, studying their mechanisms of action, and optimizing their properties for potential applications.
作用機序
Target of Action
Indole derivatives, which this compound is a part of, are known to interact with a wide range of biological targets due to their versatile structure .
Mode of Action
Indole derivatives are known for their diverse reactivity, which allows them to undergo various types of reactions . This suggests that the compound could interact with its targets in multiple ways, leading to different biochemical changes.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they could affect multiple biochemical pathways .
Result of Action
Given the known biological activities of indole derivatives , it can be inferred that the compound could have a significant impact at the molecular and cellular levels.
生化学分析
Biochemical Properties
1-Benzyl-3’-(4-ethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain proteases, which are enzymes that break down proteins. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalysis . Additionally, it interacts with cell surface receptors, modulating signal transduction pathways that are crucial for cellular communication and function.
Cellular Effects
The effects of 1-Benzyl-3’-(4-ethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione on various cell types are profound. In cancer cells, it has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspases and disrupting mitochondrial membrane potential . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell growth, survival, and metabolism. Furthermore, it influences gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 1-Benzyl-3’-(4-ethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, its binding to proteases results in enzyme inhibition, while its interaction with receptors can either activate or inhibit downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in chromatin structure and gene transcription.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-3’-(4-ethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function. The exact temporal dynamics of its effects can vary depending on the specific experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of 1-Benzyl-3’-(4-ethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione in animal models are dose-dependent. At low doses, it exhibits therapeutic effects, such as tumor growth inhibition and reduced inflammation . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with off-target proteins and disruption of normal cellular processes. Threshold effects have been noted, where a certain dosage is required to achieve significant biological activity without causing toxicity.
Metabolic Pathways
1-Benzyl-3’-(4-ethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which introduce hydroxyl groups into the molecule, making it more water-soluble and easier to excrete . This compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 1-Benzyl-3’-(4-ethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins.
Subcellular Localization
The subcellular localization of 1-Benzyl-3’-(4-ethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione is crucial for its activity. It has been found to localize in the cytoplasm, where it interacts with cytosolic enzymes and signaling proteins . Additionally, it can accumulate in the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors. Post-translational modifications, such as phosphorylation, can also affect its localization and function by altering its binding affinity to specific subcellular compartments.
特性
IUPAC Name |
1'-benzyl-3-(4-ethylphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2S/c1-2-18-12-14-20(15-13-18)27-23(28)17-30-25(27)21-10-6-7-11-22(21)26(24(25)29)16-19-8-4-3-5-9-19/h3-15H,2,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVSCJVUAJHSSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl 2-((benzyloxy)methyl)-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2998496.png)
![2,4-dichloro-N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2998497.png)
![3-Chloroimidazo[1,2-b]pyridazine](/img/structure/B2998499.png)
![5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride](/img/structure/B2998502.png)
![1-(3-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)-N-cyclopropylpiperidine-3-carboxamide](/img/structure/B2998503.png)
![4-[1-[3-(4-Chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2998505.png)
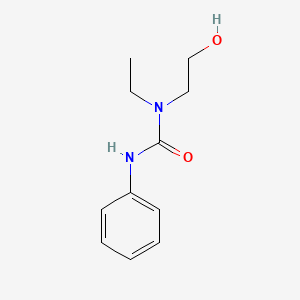
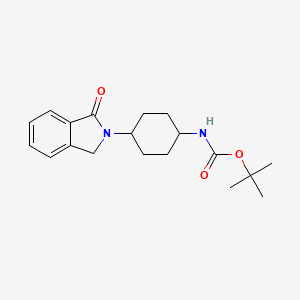
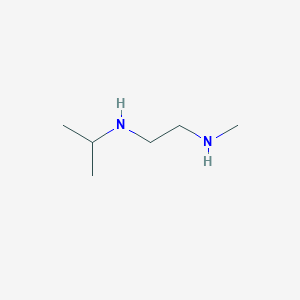
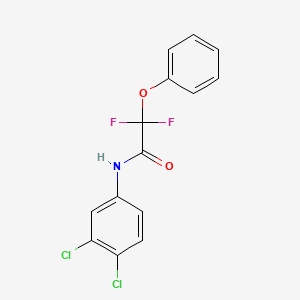
![3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2998511.png)

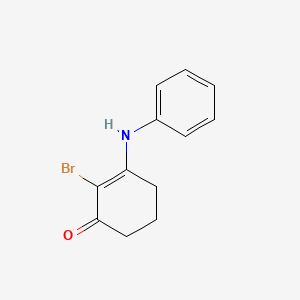
![2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2998518.png)
